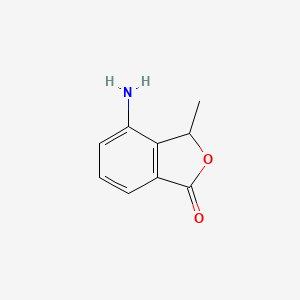

4-Amino-3-methyl-1,3-dihydro-2-benzofuran-1-one

Description

Properties

IUPAC Name |

4-amino-3-methyl-3H-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-5-8-6(9(11)12-5)3-2-4-7(8)10/h2-5H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLARWMMQYDRQHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C=CC=C2N)C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-methyl-1,3-dihydro-2-benzofuran-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production are often proprietary, but they generally follow the principles of the synthetic routes mentioned above.

Chemical Reactions Analysis

[4 + 1] Cycloaddition for Benzofuran Core Formation

The benzofuran scaffold can be constructed via formal [4 + 1] cycloaddition between ortho-quinone methides (generated from o-hydroxybenzhydryl alcohols) and isocyanides ( ). This method is adaptable for introducing substituents like amino and methyl groups:

-

Catalyst : Trimethylsilyl triflate (TMSOTf).

-

Key intermediates : Nucleophilic addition of isocyanides to o-QMs, followed by cyclization.

-

Scope : Electron-donating/withdrawing groups on the phenol ring are tolerated, enabling modular synthesis ( , Scheme 4).

Table 2. Cycloaddition Reaction Parameters

| Substrate | Catalyst | Solvent | Time (h) | Yield | Source |

|---|---|---|---|---|---|

| o-Hydroxybenzhydryl alcohol | TMSOTf | DCM | 3–6 | 70–84% |

Functionalization of the Amino Group

The amino group in 4-amino-isobenzofuranones participates in condensation and acylation reactions:

-

Condensation with carbonyl compounds : Reacts with ketones or aldehydes to form Schiff bases, as seen in spiro-isobenzofuran derivatives ( ).

-

Acylation : Forms carboxamide derivatives under mild conditions (e.g., IR absorption bands at 1675 cm⁻¹ for amides in ).

Example Reaction :

Stability and Reactivity Considerations

Scientific Research Applications

Biological Activities

Antimicrobial Properties

The benzofuran scaffold, which includes 4-amino-3-methyl-1,3-dihydro-2-benzofuran-1-one, has been extensively studied for its antimicrobial properties. Several derivatives have shown promising activity against various bacterial and fungal strains. For example:

- A series of benzofuran derivatives were synthesized and evaluated for their antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. The studies indicated that certain modifications to the benzofuran structure significantly enhanced antimicrobial efficacy, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

- In another study, the compound was part of a broader investigation into benzofuran derivatives that exhibited potent activity against Mycobacterium tuberculosis, highlighting its potential in treating resistant bacterial infections .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Research indicates that benzofuran derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines:

- One study demonstrated that benzofuran-containing compounds exhibited significant cytotoxic effects against ovarian cancer cells (A2780), suggesting that structural modifications could lead to enhanced anticancer properties .

Synthetic Methodologies

The synthesis of this compound typically involves several approaches:

- Microwave-Assisted Synthesis : This method has been employed to enhance the efficiency and yield of synthesizing various benzofuran derivatives. For instance, microwave-assisted reactions have led to the rapid formation of compounds with improved biological activities .

- Multi-Step Synthesis : Traditional organic synthesis methods involving multiple steps have also been utilized to prepare this compound, allowing for the introduction of various substituents that can modulate its biological activity .

Therapeutic Potential

The therapeutic potential of this compound extends beyond antimicrobial and anticancer applications:

- Antiarrhythmic Applications : Some derivatives have been investigated for their antiarrhythmic properties, indicating a possible role in cardiovascular therapies .

- Neuroprotective Effects : Preliminary studies suggest that certain benzofuran derivatives may exhibit neuroprotective effects, making them candidates for further research in neurodegenerative diseases .

Case Studies

Several case studies illustrate the diverse applications of this compound:

Mechanism of Action

The mechanism of action of 4-Amino-3-methyl-1,3-dihydro-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table and discussion highlight key differences in substituents, physicochemical properties, and applications between 4-amino-3-methyl-1,3-dihydro-2-benzofuran-1-one and related compounds.

Biological Activity

4-Amino-3-methyl-1,3-dihydro-2-benzofuran-1-one is a compound belonging to the benzofuran family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of Benzofuran Compounds

Benzofuran derivatives have been extensively studied due to their various biological activities, including anti-tumor , antibacterial , antioxidative , and antiviral properties. The structural characteristics of these compounds significantly influence their biological efficacy. The presence of specific substituents can enhance their activity against different biological targets.

The biological activities of this compound can be attributed to several mechanisms:

- Anti-tumor Activity : The compound may inhibit cell growth and proliferation by interfering with cellular signaling pathways involved in cancer progression.

- Antibacterial Activity : It has demonstrated the potential to inhibit bacterial growth and replication, particularly against Gram-positive and Gram-negative bacteria.

- Antioxidative Activity : The compound may reduce oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms.

- Antiviral Activity : It could inhibit viral replication through interference with viral enzymes or cellular receptors.

Research Findings and Case Studies

Recent studies have highlighted the promising biological activity of benzofuran derivatives, including this compound. Below are key findings from various studies:

Antimicrobial Activity

A study focused on benzofuran derivatives reported significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be as low as 0.0039 mg/mL for some derivatives, indicating potent antibacterial effects .

Anti-tumor Effects

Research has shown that certain benzofuran derivatives exhibit anti-cancer properties by inducing apoptosis in cancer cells. For instance, compounds with specific substitutions at the 4-position have been linked to enhanced cytotoxicity against various cancer cell lines .

Antioxidative Properties

Benzofuran compounds, including this compound, have been evaluated for their antioxidative capabilities. These compounds demonstrated significant free radical scavenging activity in vitro, suggesting potential use as therapeutic agents in oxidative stress-related diseases .

Data Table: Biological Activities of this compound

Q & A

Q. What are the key structural features of 4-Amino-3-methyl-1,3-dihydro-2-benzofuran-1-one, and how do they influence its reactivity?

The compound combines a benzofuran core with an amino group and a methyl substituent. The amino group enhances hydrogen-bonding potential, while the methyl group increases steric hindrance, affecting regioselectivity in reactions. Comparative analysis with simpler analogs (e.g., benzofuran, methylbenzofuran) highlights its unique electronic and steric profile, which can be probed via computational methods (e.g., DFT) or spectroscopic techniques (FTIR, NMR) .

Q. What are the primary research applications of this compound in therapeutic development?

While direct evidence is limited, structurally related benzofuran derivatives are studied for their pharmacological properties, such as enzyme inhibition or receptor modulation. For example, amino-substituted benzofurans are explored as kinase inhibitors or antimicrobial agents. Researchers should prioritize assays like in vitro enzymatic screening or cell-based viability tests to identify its bioactivity .

Q. How can researchers safely handle this compound in the laboratory?

Though specific safety data for this compound is unavailable, analogous benzofuran derivatives require standard precautions: use of PPE (gloves, goggles), handling in a fume hood, and storage under inert gas. Consult SDS for structurally similar compounds (e.g., 3-anilino-6,7-dimethoxy-2-benzofuran-1(3H)-one) for toxicity and disposal guidelines .

Q. What analytical techniques are recommended for characterizing this compound?

- Purity : HPLC or GC-MS (≥95% purity threshold).

- Structural Confirmation : H/C NMR for functional group analysis, FTIR for hydrogen-bonding patterns, and X-ray crystallography for absolute configuration (if crystals are obtainable) .

- Stability : TGA/DSC for thermal stability under varying conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

Use the SHELX suite (e.g., SHELXL for refinement) to address issues like disorder or twinning. Cross-validate with alternative software (e.g., OLEX2) and deposit data in the Cambridge Crystallographic Data Centre (CCDC) for peer validation. Reference SHELX’s robustness in handling high-resolution or twinned data .

Q. What experimental design is optimal for studying structure-activity relationships (SAR) of this compound?

- Synthetic Modifications : Introduce substituents at the 3-methyl or 4-amino positions to assess electronic/steric effects.

- Biological Assays : Pair SAR with in silico docking (e.g., AutoDock Vina) to predict target binding.

- Data Analysis : Use multivariate statistics (e.g., PCA) to correlate structural changes with bioactivity .

Q. How can hydrogen-bonding patterns in the crystal lattice inform supramolecular applications?

Apply graph set analysis (as per Bernstein et al.) to classify hydrogen-bond motifs (e.g., chains, rings). For example, the amino group may form N–H···O interactions with the carbonyl oxygen, influencing crystal packing and solubility. Use Mercury software to visualize and quantify these interactions .

Q. What strategies mitigate discrepancies in solubility or bioactivity data across studies?

Q. How can researchers leverage collaborative platforms for crystallographic data sharing?

Deposit X-ray data in the CCDC (e.g., using CIF format) and cite the deposition number in publications. Collaborative tools like COD (Crystallography Open Database) allow cross-validation of structural parameters, reducing publication bias .

Methodological Guidance

Q. What computational tools are recommended for predicting the compound’s reactivity?

Q. How to design a high-throughput screening (HTS) pipeline for this compound?

- Library Construction : Include derivatives with systematic substitutions (e.g., halogenation at the benzofuran ring).

- Automation : Use liquid handlers for dose-response assays (e.g., 10-point IC curves).

- Hit Validation : Confirm hits with SPR or ITC to rule out false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.